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Compound of Interest

Compound Name:
1-phenyl-1H-pyrazole-4-

carbonitrile

Cat. No.: B1353532 Get Quote

An In-depth Technical Guide to 1-phenyl-1H-pyrazole-4-carbonitrile: Properties, Synthesis,

and Applications

Executive Summary
This guide provides a comprehensive technical overview of 1-phenyl-1H-pyrazole-4-
carbonitrile, a key heterocyclic building block in modern medicinal chemistry and materials

science. We will delve into its fundamental physicochemical properties, explore robust synthetic

methodologies, detail crucial spectroscopic characterization techniques, and discuss its

significant applications, particularly in the realm of drug discovery. This document is intended

for researchers, synthetic chemists, and drug development professionals seeking to leverage

this versatile scaffold in their work.

Introduction: The Pyrazole Scaffold in Modern
Chemistry
The pyrazole ring system is a "privileged scaffold" in drug discovery, meaning its structure is

frequently found in potent, biologically active compounds.[1][2] Pyrazole-containing molecules

are present in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib

and the anti-obesity drug Rimonabant.[2] The scaffold's value stems from its unique electronic

properties, its ability to participate in hydrogen bonding as both a donor and acceptor, and its

metabolic stability.
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The 1-phenyl-1H-pyrazole-4-carbonitrile variant is of particular interest. The phenyl group at

the N1 position modulates the molecule's lipophilicity and potential for π-π stacking

interactions, while the nitrile group at the C4 position is a versatile chemical handle. The nitrile

can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various other

heterocycles, making it an invaluable synthon for building molecular complexity.[3][4]

Physicochemical and Structural Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its

basic properties. 1-phenyl-1H-pyrazole-4-carbonitrile is a well-characterized molecule with

the following key identifiers.

Property Value Source(s)

Molecular Formula C₁₀H₇N₃ [5][6][7]

Molecular Weight 169.18 g/mol [6][8]

IUPAC Name
1-phenyl-1H-pyrazole-4-

carbonitrile
[5]

CAS Number 709-04-6 [5][6]

Monoisotopic Mass 169.064 Da [9]

Synthesis Methodologies: A Chemist's Perspective
The construction of the 1-phenyl-1H-pyrazole-4-carbonitrile core can be achieved through

several reliable synthetic routes. The choice of method often depends on the availability of

starting materials, desired scale, and laboratory capabilities. A prevalent and efficient approach

involves the condensation of a phenylhydrazine with a suitable three-carbon electrophile.

One-Pot Multicomponent Reaction (MCR)
Multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and

ability to generate complex molecules in a single step.[2] A common MCR approach for

pyrazole-4-carbonitriles involves the reaction of an aromatic aldehyde, malononitrile, and

phenylhydrazine.[10] While the direct synthesis of the title compound via this method is less

common, the synthesis of its 5-amino precursor is well-established and provides a pathway.
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Synthesis from (Ethoxymethylene)malononitrile
A robust and widely cited method involves the reaction of phenylhydrazine with

(ethoxymethylene)malononitrile. This reaction proceeds via a nucleophilic attack of the

hydrazine, followed by cyclization and elimination of ethanol to yield 5-amino-1-phenyl-1H-
pyrazole-4-carbonitrile. The amino group can then be removed via diazotization followed by

reduction (deamination) to afford the target compound. The use of solvents like trifluoroethanol

(TFE) has been shown to improve yields and regioselectivity in similar syntheses.[4]

The diagram below outlines a representative workflow for this highly effective synthesis.

Starting Materials

Reaction & Workup

Final Product

Phenylhydrazine

Condensation & Cyclization
(Solvent: Ethanol or TFE)

(Ethoxymethylene)malononitrile

5-Amino-1-phenyl-1H-
pyrazole-4-carbonitrile

Intermediate

Diazotization
(NaNO₂, HCl)

Reductive Deamination
(e.g., H₃PO₂)

1-phenyl-1H-pyrazole-4-carbonitrile
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Caption: Synthetic workflow from phenylhydrazine to the target compound.

Spectroscopic Characterization
Unambiguous structural confirmation is paramount. 1-phenyl-1H-pyrazole-4-carbonitrile
exhibits distinct spectroscopic signatures that are essential for its identification and purity

assessment.

Technique Expected Signature Rationale

¹H NMR

Multiple signals in the aromatic

region (δ 7.0-8.5 ppm). Two

singlets for the pyrazole ring

protons.

The phenyl group protons will

appear as multiplets. The two

protons on the pyrazole ring

(at C3 and C5) are in distinct

chemical environments.

¹³C NMR

Signal for the nitrile carbon (δ

~115 ppm). Signals for

aromatic and pyrazole carbons

(δ 110-150 ppm).

The nitrile carbon is

characteristically deshielded.

The number of signals should

correspond to the 10 unique

carbon atoms in the structure.

FT-IR
Strong, sharp absorption band

at ~2220-2230 cm⁻¹.

This band is highly

characteristic of the C≡N

(nitrile) stretching vibration.[3]

Mass Spec.
Molecular ion peak (M⁺) at m/z

= 169.

Corresponds to the molecular

weight of the compound. High-

resolution mass spectrometry

(HRMS) would confirm the

elemental composition

C₁₀H₇N₃.

Applications in Drug Discovery and Research
The true value of 1-phenyl-1H-pyrazole-4-carbonitrile lies in its role as a versatile

intermediate for creating novel molecules with therapeutic potential.
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Scaffold for Bioactive Molecules
The pyrazole core is a key component in drugs targeting a wide array of diseases, including

cancer, inflammation, and infectious diseases.[3] The 1-phenyl-pyrazole motif, specifically, is

found in numerous biologically active compounds.[1] This scaffold serves as an excellent

starting point for library synthesis, where the C4-nitrile and other positions on the rings can be

functionalized to explore structure-activity relationships (SAR).

A Versatile Chemical Intermediate
The nitrile group is a cornerstone of its utility. Its conversion to other functional groups allows

for the synthesis of a diverse range of derivatives, positioning it as a central hub in synthetic

chemistry.

Potential Derivatives

{1-phenyl-1H-pyrazole-4-carbonitrile | C₁₀H₇N₃}

Carboxylic Acids
(Hydrolysis) H₂O/H⁺ 

Amines
(Reduction) [H] e.g., LiAlH₄ 

Amides
(Partial Hydrolysis)

 H₂O₂/OH⁻ 

Tetrazoles
(Reaction with Azides)

 NaN₃ 

Click to download full resolution via product page

Caption: Role as a key intermediate for diverse functional groups.

These transformations enable chemists to access molecules with different physicochemical

properties and biological targets, making it a powerful tool in the iterative process of drug

design and optimization.
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Conclusion
1-phenyl-1H-pyrazole-4-carbonitrile is more than just a chemical compound; it is an enabling

tool for innovation in science. Its well-defined properties, accessible synthetic routes, and, most

importantly, its chemical versatility make it a high-value scaffold for researchers in drug

discovery, agrochemicals, and materials science. A thorough understanding of its chemistry, as

outlined in this guide, is the first step toward unlocking its full potential in the development of

next-generation molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1353532#1-phenyl-1h-pyrazole-4-carbonitrile-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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